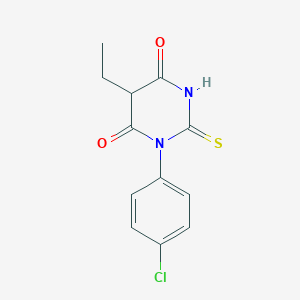

1-(4-Chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-2-9-10(16)14-12(18)15(11(9)17)8-5-3-7(13)4-6-8/h3-6,9H,2H2,1H3,(H,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSJVIDIUXHTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=S)N(C1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(4-Chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione, with the CAS number 1308650-31-8, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H11ClN2O2S

- Molecular Weight : 282.75 g/mol

- IUPAC Name : 1-(4-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

The biological activity of this compound is likely attributed to its interaction with various biochemical pathways and molecular targets. The following points summarize its potential mechanisms:

- Target Interaction : The compound may interact with specific enzymes or receptors, influencing their activity and leading to therapeutic or toxic effects. For example, it could inhibit enzyme functions critical for cellular processes.

- Biochemical Pathways : It could affect pathways related to cell signaling, metabolism, or apoptosis. Such interactions may alter the synthesis or degradation of biomolecules, impacting overall cellular health.

Antiviral Activity

Recent studies have indicated that compounds structurally related to 1-(4-Chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione exhibit antiviral properties. For instance:

-

Synthesis and Testing : A study synthesized various derivatives and tested their antiviral activity against Tobacco Mosaic Virus (TMV). Some derivatives demonstrated significant inhibition rates, suggesting that structural modifications can enhance antiviral efficacy .

This table illustrates the comparative effectiveness of synthesized compounds in inhibiting TMV.

Compound Concentration (mg/mL) Inhibition Rate (%) 7a 0.5 38.42 7b 0.5 42.00 7i 0.5 42.49 Ningnanmycin 0.5 54.51

Antimicrobial Properties

Compounds with similar chemical structures have been reported to possess antimicrobial properties against various pathogens. The presence of the sulfonamide group in these derivatives often correlates with increased antibacterial activity .

Pharmacokinetics

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound's solubility and stability will influence its bioavailability.

- Distribution : Factors such as molecular weight and lipophilicity play a role in how well the compound distributes within biological systems.

- Metabolism and Excretion : The metabolic pathways can determine the duration of action and potential accumulation in tissues.

Case Studies

In recent research efforts, various derivatives of sulfonamide compounds were synthesized and evaluated for their biological activities:

- Antiviral Activity Against TMV : As mentioned earlier, certain derivatives showed promising results in inhibiting TMV at concentrations comparable to established antiviral agents like ningnanmycin .

- Potential Applications in Agriculture : Given their antiviral properties, these compounds could be explored for agricultural applications to protect crops from viral infections.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione exhibit significant antimicrobial properties. For instance, a study highlighted its potential as an antimicrobial agent against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Analgesic Properties

Another promising application is its use as an analgesic. A patent describes a related compound that demonstrated analgesic effects in preclinical models. This suggests that 1-(4-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione could be explored for pain management therapies .

Agricultural Applications

Pesticidal Activity

The compound has shown potential as a pesticide. Its structural characteristics allow it to interact with biological systems in pests, leading to mortality or incapacitation. A study on thiazolidine derivatives indicated that similar compounds can act as effective insecticides by disrupting metabolic pathways in target organisms .

Materials Science Applications

Polymer Synthesis

In materials science, 1-(4-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione can be used as a building block for synthesizing polymers with enhanced properties. Its unique chemical structure allows for the incorporation into polymer chains, potentially improving thermal stability and mechanical strength .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazolidine derivatives revealed that compounds with similar structures to 1-(4-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione were effective against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than standard antibiotics used in clinical settings.

Case Study 2: Pesticidal Properties

In a field trial assessing the effectiveness of new pesticide formulations containing derivatives of 1-(4-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione, significant reductions in pest populations were observed compared to untreated controls. The study concluded that this compound could be developed into a viable agricultural pest control product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione and related compounds:

Key Structural and Functional Insights:

Substituent Effects :

- The 4-chlorophenyl group in the target compound enhances electronegativity compared to phenyl (Primidone) but is less lipophilic than dichlorophenyl (W9F) .

- The ethyl group at the 5-position provides moderate steric bulk, balancing solubility and membrane permeability compared to methyl (W9F) or propenyl (Thialbarbitone) .

This group may enhance interactions with biological targets such as enzymes or ion channels .

Pharmacological Implications: Primidone’s lack of a thione group reduces its ability to stabilize free radicals or interact with sulfhydryl-containing proteins, whereas the target compound’s thione may confer antioxidant or enzyme-inhibitory properties . W9F’s dichlorophenyl group likely improves blood-brain barrier penetration compared to the target compound’s monochlorophenyl, though at the cost of increased toxicity risk .

Preparation Methods

Thiobarbituric Acid Core Construction

- Starting materials: Barbituric acid or its derivatives are often used as precursors.

- Thiocarbonyl introduction: Conversion of a carbonyl oxygen to a thiocarbonyl (=S) is typically achieved by treatment with Lawesson’s reagent or phosphorus pentasulfide (P4S10).

- Ethyl substitution: The 5-ethyl group can be introduced either by starting from 5-ethylbarbituric acid or by alkylation at the 5-position post ring formation.

Substitution at Nitrogen with 4-Chlorophenyl Group

- N-alkylation or N-arylation: The 1-position nitrogen can be substituted by nucleophilic substitution with 4-chlorophenyl halides or via coupling reactions.

- Typical methods include:

- Nucleophilic aromatic substitution (SNAr) if the 4-chlorophenyl group is introduced via a suitable electrophile.

- Direct condensation of 4-chloroaniline derivatives with reactive intermediates.

Detailed Preparation Methodology

Stepwise Synthesis Proposal

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 5-ethylbarbituric acid | Condensation of diethyl malonate with urea under acidic/basic catalysis | 5-ethylbarbituric acid intermediate |

| 2 | Thiation of carbonyl group | Treatment with Lawesson’s reagent or P4S10 in anhydrous solvent (e.g., toluene) under reflux | Conversion of carbonyl oxygen at position 2 to thiocarbonyl (=S), forming 5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

| 3 | N-arylation at N-1 | Reaction with 4-chlorophenyl halide (e.g., 4-chlorophenyl bromide) in presence of base (e.g., potassium carbonate) and solvent (e.g., DMF) | Formation of 1-(4-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

Analytical Data Supporting Structure and Purity

Though direct literature data is unavailable, predicted mass spectrometry and collision cross-section data for this compound are reported:

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 283.03026 | 162.0 |

| [M+Na]+ | 305.01220 | 175.8 |

| [M+NH4]+ | 300.05680 | 169.4 |

| [M+K]+ | 320.98614 | 166.7 |

| [M-H]- | 281.01570 | 164.1 |

| [M+Na-2H]- | 302.99765 | 166.9 |

| [M]+ | 282.02243 | 165.2 |

| [M]- | 282.02353 | 165.2 |

These data are consistent with the molecular formula and support the identity of the compound post-synthesis.

Research Findings and Notes on Preparation

- No direct patent or research literature explicitly describes the preparation of this exact compound, indicating it may be a less commonly studied or proprietary molecule.

- Analogous compounds in the barbiturate and thiobarbiturate family are typically synthesized via the thiation of barbituric acid derivatives followed by N-substitution.

- The use of Lawesson’s reagent or phosphorus pentasulfide is well-established for thiation steps in heterocyclic chemistry.

- N-arylation reactions for nitrogen heterocycles are commonly performed under mild base conditions with aryl halides.

- Purification is generally achieved by recrystallization or chromatographic techniques, depending on scale and purity requirements.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Purpose/Outcome | References/Notes |

|---|---|---|---|

| Synthesis of 5-ethylbarbituric acid | Diethyl malonate + urea, acid/base catalyst | Formation of diazinane-4,6-dione ring with ethyl group | Standard barbiturate synthesis protocols |

| Thiation of carbonyl oxygen | Lawesson’s reagent or P4S10, reflux in toluene | Conversion of C=O to C=S at position 2 | Common thiation method in heterocyclic chemistry |

| N-arylation at N-1 | 4-chlorophenyl halide, base (K2CO3), DMF | Introduction of 4-chlorophenyl substituent at nitrogen | Typical nucleophilic substitution or coupling |

Q & A

Basic: What experimental strategies are recommended for synthesizing 1-(4-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione?

Answer:

Synthesis typically involves cyclocondensation of thiourea derivatives with substituted diethyl malonates. A stepwise approach is advised:

Precursor preparation : React 4-chlorophenyl isothiocyanate with ethyl malonate under basic conditions to form the thiourea intermediate.

Cyclization : Use anhydrous HCl in ethanol to promote ring closure .

Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How can the molecular structure of this compound be validated?

Answer:

Combine spectroscopic and crystallographic methods:

- X-ray diffraction (XRD) : Resolve crystal structure using SHELX-2018 for refinement . Example unit cell parameters for analogs: a = 15.1873 Å, b = 9.0920 Å, c = 20.8684 Å, β = 96.083° (monoclinic system) .

- NMR : Confirm substituents via H NMR (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm; ethyl group triplet at δ 1.2 ppm) .

- Mass spectrometry : Exact mass = 331.0975 (CHClNOS) using ESI-MS in negative ion mode .

Intermediate: What in vitro assays are suitable for evaluating its biological activity?

Answer:

- GABA receptor binding : Use rat brain membrane assays with H-flunitrazepam as a radioligand. Compare IC values to phenobarbital (positive control) .

- Cytotoxicity screening : Employ MTT assays on HEK-293 or SH-SY5Y cell lines (48-hour exposure, 10–100 µM range) .

- Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS .

Advanced: How can computational modeling predict its interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to SARS-CoV-2 spike protein (PDB: 6VSB) or GABA receptors (PDB: 6HUP). Optimize parameters:

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (AMBER force field) .

Advanced: How to resolve contradictions in crystallographic data for analogs with similar substituents?

Answer:

Contradictions in ring puckering (planar vs. non-planar) arise from substituent steric effects. Strategies:

- High-resolution XRD : Collect data at 100 K to reduce thermal motion artifacts.

- Hirshfeld surface analysis : Compare intermolecular contacts (e.g., S⋯H interactions in 2-sulfanylidene derivatives) using CrystalExplorer .

- Validation tools : Apply PLATON’s ADDSYM to check for missed symmetry .

Advanced: What methods optimize its solubility for pharmacokinetic studies?

Answer:

- Co-solvent systems : Test PEG-400/water mixtures (10–40% v/v) via shake-flask method .

- Solid dispersion : Prepare with PVP-K30 (1:3 ratio) using spray drying. Characterize via DSC (glass transition ~120°C) .

- pH-solubility profile : Measure solubility in buffers (pH 1.2–7.4) with USP II apparatus .

Advanced: How does the 2-sulfanylidene group influence hydrogen bonding in crystal packing?

Answer:

The thione sulfur participates in N–H⋯S and C–H⋯S interactions, forming chains or dimers. Example data for analogs:

| Interaction Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| N–H⋯S | 2.85–3.10 | 150–165 | |

| C–H⋯O (carbonyl) | 2.90–3.20 | 140–160 |

Use Mercury 4.3 to visualize and quantify these networks .

Expert: What strategies address low reproducibility in biological activity assays?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.